molecular formula C16H16FNO B291069 N-(3-fluorophenyl)-4-phenylbutanamide

N-(3-fluorophenyl)-4-phenylbutanamide

Cat. No.: B291069
M. Wt: 257.3 g/mol
InChI Key: QJYBOPNJWDEQQN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-fluorophenyl group at the nitrogen atom and a phenyl group at the terminal carbon (Fig. 1). The fluorine atom at the meta position of the aromatic ring introduces unique electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-phenylbutanamide

InChI

InChI=1S/C16H16FNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)

InChI Key

QJYBOPNJWDEQQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include compounds with variations in halogen type, substituent positions, and additional functional groups. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison
Compound Name Substituent Position/Group Molecular Weight (g/mol) Predicted logP Biological Activity/Applications Evidence Source
N-(3-fluorophenyl)-4-phenylbutanamide 3-fluorophenyl, 4-phenyl ~267.3 ~3.5 Potential CNS activity (inferred)
N-(4-fluorophenyl)-4-phenylbutanamide 4-fluorophenyl, 4-phenyl ~267.3 ~3.5 Reduced activity due to positional isomerism
N-(3-chlorophenyl)-4-phenylbutanamide 3-chlorophenyl, 4-phenyl ~283.8 ~4.0 Higher lipophilicity, possible toxicity
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 3-amino-2-methylphenyl, dichlorophenoxy ~353.2 ~4.8 Plant growth regulation or pesticide use
N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide 4-fluorophenyl, dimethylamino 239.3 ~1.2 Enhanced solubility due to basic amine

Key Findings from Comparative Studies

Substituent Position: The 3-fluorophenyl group in the target compound likely optimizes interactions with biological targets compared to 2- or 4-substituted analogs. For example, in piperidinoethylesters of phenylcarbamic acids, 3- and 4-substituted derivatives exhibited higher inhibitory activity on photosynthesis than 2-substituted isomers . Positional isomerism (e.g., 3- vs. 4-fluorophenyl) can drastically alter binding affinity. The meta-fluorine in this compound may enhance dipole interactions or reduce steric hindrance compared to para-substituted analogs .

Halogen Effects: Fluorine (electronegative, small) improves metabolic stability and bioavailability compared to chlorine (larger, lipophilic).

Functional Group Modifications: Phenoxy vs. Phenyl: The dichlorophenoxy group in N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide increases lipophilicity (logP ~4.8), favoring pesticidal applications, whereas the phenyl group in the target compound may prioritize CNS interactions . Dimethylamino groups (e.g., in N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide) introduce basicity, enhancing water solubility (logP ~1.2) and altering pharmacokinetics .

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